2-methyl-7-(1-naphthyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
2-methyl-7-(1-naphthyl)pyrazolo[1,5-a]pyrimidine is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are worth exploring.
Mechanism of Action
The mechanism of action of 2-methyl-7-(1-naphthyl)pyrazolo[1,5-a]pyrimidine involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has been shown to be particularly effective against certain types of cancer cells, such as breast cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, which can help to slow down the growth and spread of cancer. Additionally, this compound has been shown to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-methyl-7-(1-naphthyl)pyrazolo[1,5-a]pyrimidine in lab experiments is that it has been shown to be relatively safe and non-toxic. Additionally, this compound is relatively easy to synthesize, which makes it a convenient choice for researchers. However, one of the limitations of using this compound in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain types of studies.
Future Directions
There are many potential future directions for the study of 2-methyl-7-(1-naphthyl)pyrazolo[1,5-a]pyrimidine. One possible direction is the development of new anticancer drugs based on this compound. Additionally, further research could be done to explore the anti-inflammatory effects of this compound and its potential applications in the treatment of inflammatory conditions. Finally, research could be done to explore the potential use of this compound in other areas of scientific research, such as drug discovery and development.
Synthesis Methods
The synthesis of 2-methyl-7-(1-naphthyl)pyrazolo[1,5-a]pyrimidine involves a multi-step process that includes the reaction of 2-aminopyrazole with 1-bromo-2-naphthalene in the presence of a palladium catalyst. The resulting intermediate product is then subjected to cyclization with the help of a base, followed by further reactions to obtain the final product.
Scientific Research Applications
2-methyl-7-(1-naphthyl)pyrazolo[1,5-a]pyrimidine has been studied for its potential applications in scientific research. One of the areas where this compound has shown promise is in the field of cancer research. Studies have shown that this compound has the ability to inhibit the growth of cancer cells, making it a potential candidate for the development of anticancer drugs.
properties
IUPAC Name |
2-methyl-7-naphthalen-1-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3/c1-12-11-17-18-10-9-16(20(17)19-12)15-8-4-6-13-5-2-3-7-14(13)15/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAUDPUTAFYAFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.